molecular formula C6H6ClN3 B1322116 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine CAS No. 954232-71-4

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

Cat. No.: B1322116
CAS No.: 954232-71-4
M. Wt: 155.58 g/mol
InChI Key: VJPICIAGVDFWEO-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is a heterocyclic compound with the molecular formula C6H6ClN3. It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 2-position and a dihydro structure at the 6,7-positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Scientific Research Applications

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine has several scientific research applications:

Safety and Hazards

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine may cause skin and eye irritation. Proper handling precautions, such as avoiding contact with eyes and skin, are essential. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Biochemical Analysis

Biochemical Properties

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with receptor-interacting protein kinase 1 (RIPK1), where this compound exhibits potent inhibitory activity . This interaction is significant as RIPK1 is involved in necroptosis, a form of programmed cell death. The compound’s ability to inhibit RIPK1 suggests potential therapeutic applications in treating necroptosis-related diseases.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the activity of ataxia telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response . This inhibition can lead to altered cell cycle progression and increased sensitivity to DNA-damaging agents, highlighting its potential as a chemotherapeutic agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, its interaction with ATR kinase results in the inhibition of this enzyme’s activity, thereby affecting the DNA damage response pathway . Additionally, the compound’s lipophilicity allows it to diffuse easily into cells, facilitating its interaction with intracellular targets .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, studies have reported that high doses of similar compounds can lead to adverse effects on liver and kidney function . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound does not inhibit histamine metabolism, reducing the risk of side reactions on metabolism . This property makes it a favorable candidate for further development in medicinal chemistry.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s lipophilicity allows it to diffuse easily into cells, where it can accumulate and exert its effects . Understanding its transport and distribution is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with ATR kinase suggests localization to the nucleus, where it can influence the DNA damage response pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with a suitable amine, followed by cyclization to form the desired pyrrolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, ensuring high yield and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
  • 4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine
  • 6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine

Uniqueness

2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced potency as a kinase inhibitor and greater selectivity towards certain molecular targets .

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3/c7-6-9-2-4-1-8-3-5(4)10-6/h2,8H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPICIAGVDFWEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N=C2CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624523
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954232-71-4
Record name 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 2
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 3
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 4
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 5
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine
Reactant of Route 6
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine

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